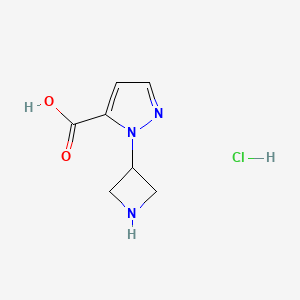
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride” is an organic compound with the CAS Number: 2225136-60-5 . It is a pyrazole derivative with a four-membered azetidine ring attached to the pyrazole ring . It is often used as a starting compound to synthesize more complex organic molecules.
Synthesis Analysis
There are several ways to synthesize this compound, including the reaction of 1,3-diketones with hydrazine hydrate and sodium nitrite, or through the reaction of ethyl 1- (1,2,-dihydro-2-oxo-3H-indol-3-ylidene) acetate with hydrazine . The synthesized compound can be purified using various techniques such as column chromatography and crystallization .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H9N3O2.ClH/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H . This indicates that the compound has a pyrazole ring attached to an azetidine ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis
The compound is a white to off-white powder that is soluble in water and dimethyl sulfoxide . The melting point of the compound ranges from 177-181°C, and it has a molecular weight of 203.63 g/mol .科学的研究の応用
Synthesis and Characterization
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride and its derivatives have been synthesized and characterized in various studies. These compounds are obtained through different synthetic routes, including reactions involving chloroacetic acid, aldehydes, ammonia, and others, leading to azetidinones and pyrazoline derivatives. The chemical structures are confirmed using spectroscopic techniques such as IR, 1H-NMR, and elemental analysis (Chopde, Meshram, & Pagadala, 2012); (Shailesh, Pankaj, & Patel, 2012).
Antimicrobial Activities
These compounds have shown promising antimicrobial activities against various strains of bacteria and fungi. The activities have been assessed through methods like broth dilution, with some derivatives displaying significant antibacterial properties against specific bacterial strains (Mistry, Desai, & Desai, 2016); (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
Anticancer Potential
Some derivatives of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride have been evaluated for their anticancer activities. Certain compounds exhibited higher anticancer activity compared to reference drugs, indicating their potential as therapeutic agents for cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions between synthesized compounds and target proteins, providing insights into their potential mechanisms of action. These studies suggest the compounds' ability to bind to specific proteins, which could underpin their antimicrobial and anticancer activities (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022).
Safety And Hazards
特性
IUPAC Name |
2-(azetidin-3-yl)pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVUGHVJLPVDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
CAS RN |
2225136-60-5 |
Source


|
| Record name | 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2640710.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2640713.png)


![5-ethyl-N-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640716.png)
![3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2640717.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640721.png)
![6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2640725.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2640727.png)